molecular formula C16H14BrN5OS B2741435 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-94-8

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No. B2741435
CAS RN: 893726-94-8
M. Wt: 404.29
InChI Key: BMTDBJWTCBHEHK-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a chemical compound with the linear formula C27H27BrN6OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Chemical Reactions Analysis

The compound has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .

Scientific Research Applications

Cyclization and Pharmacological Properties

Research has demonstrated the cyclization of related hydrazide compounds to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which were then evaluated for pharmacological properties, including effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). This study showcases the potential of such compounds in medicinal chemistry, focusing on CNS effects.

Antimicrobial and Anticancer Activities

Another study focused on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, assessing their antimicrobial and pharmacological properties. The compounds exhibited antimicrobial activities and were examined for their impact on the CNS in behavioral tests, highlighting the breadth of potential applications for these chemical structures (Popiołek et al., 2011).

Design and Evaluation as Anticancer Agents

Further research into the design, synthesis, and biological evaluation of novel derivatives for anticancer applications revealed that certain compounds demonstrated significant antimicrobial, antioxidant, and anticancer activities. Molecular docking studies helped elucidate their binding affinities to cancer receptors, offering insights into their potential as anticancer agents (Fathima et al., 2022).

Antifungal Activity

Novel derivatives were synthesized and evaluated for antifungal activity, showing effectiveness against various fungi, indicating the potential of these compounds in developing new antifungal agents (Terzioğlu Klip et al., 2010).

Antimicrobial Agents

The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents showed that some compounds possess good or moderate antimicrobial activity, further expanding the application of these compounds in battling microbial infections (Sahin et al., 2012).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The compound could be further explored for its potential biomedical applications given the known properties of triazoles . More research could be conducted to fully understand its mechanism of action and potential uses in medicine or other fields.

properties

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c17-12-6-8-13(9-7-12)22-15(11-4-2-1-3-5-11)20-21-16(22)24-10-14(23)19-18/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDBJWTCBHEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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